molecular formula C10H17NOS B13018612 N-(2,2-Dimethylthietan-3-yl)-3-methylbut-2-enamide

N-(2,2-Dimethylthietan-3-yl)-3-methylbut-2-enamide

Cat. No.: B13018612
M. Wt: 199.32 g/mol
InChI Key: BGYHUKGDAQKFKL-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylthietan-3-yl)-3-methylbut-2-enamide is a synthetic compound that belongs to the class of heterocyclic compounds It contains a thietane ring, which is a four-membered ring with a sulfur atom

Properties

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

N-(2,2-dimethylthietan-3-yl)-3-methylbut-2-enamide

InChI

InChI=1S/C10H17NOS/c1-7(2)5-9(12)11-8-6-13-10(8,3)4/h5,8H,6H2,1-4H3,(H,11,12)

InChI Key

BGYHUKGDAQKFKL-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC1CSC1(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylthietan-3-yl)-3-methylbut-2-enamide typically involves the formation of the thietane ring followed by the introduction of the amide group. One common method involves the reaction of 2,2-dimethylthiirane with a suitable amine under controlled conditions to form the thietane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the ring closure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylthietan-3-yl)-3-methylbut-2-enamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether.

    Substitution: The amide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted amides. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

N-(2,2-Dimethylthietan-3-yl)-3-methylbut-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylthietan-3-yl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: These compounds also contain a sulfur atom in a heterocyclic ring and have similar chemical properties.

    Thiazole derivatives: These compounds have a five-membered ring with both sulfur and nitrogen atoms and exhibit similar reactivity.

    Oxetane derivatives: These compounds have a four-membered ring with an oxygen atom and share some structural similarities with thietanes.

Uniqueness

N-(2,2-Dimethylthietan-3-yl)-3-methylbut-2-enamide is unique due to its specific combination of a thietane ring and an amide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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